molecular formula C15H10O3 B1361502 1,3-Diphenylpropanetrione CAS No. 643-75-4

1,3-Diphenylpropanetrione

Cat. No.: B1361502
CAS No.: 643-75-4
M. Wt: 238.24 g/mol
InChI Key: RXVBJUZEFSAYPW-UHFFFAOYSA-N
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Description

1,3-Diphenylpropanetrione, also known as dibenzoyl ketone, is an organic compound with the molecular formula C15H10O3. It is characterized by the presence of three contiguous carbonyl groups, making it a tricarbonyl compound. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

It’s known that the compound can undergo sulfurization . This suggests that it may interact with sulfur-containing compounds or pathways in the body. More research is required to fully understand the compound’s interactions with its targets and the resulting changes.

Biochemical Pathways

Given its potential for sulfurization , it may be involved in sulfur-related biochemical pathways

Result of Action

Given its potential for sulfurization , it may induce changes in sulfur-containing molecules or pathways. More research is required to describe these effects in detail.

Action Environment

It’s known that the compound is sensitive to moisture , suggesting that humidity could affect its stability

Biochemical Analysis

Biochemical Properties

1,3-Diphenylpropanetrione plays a significant role in biochemical reactions, particularly in electron transfer processes. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been studied for its potential to act as a model compound in the study of prostaglandin biosynthesis, where it interacts with enzymes involved in this pathway . The nature of these interactions often involves the formation of radical-anion intermediates, which can further participate in chain reactions, thereby affecting the overall biochemical process.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the activity of signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism includes alterations in the levels of key metabolites, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been shown to participate in electron transfer reactions, where it can donate or accept electrons, thereby influencing the redox state of the enzyme . These interactions can lead to changes in gene expression, as the altered enzyme activity can affect the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound can undergo sulfurization, which affects its stability and reactivity . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to electron transfer and redox reactions. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . The activity and function of this compound are closely linked to its localization within the cell, as different compartments provide distinct biochemical environments.

Preparation Methods

1,3-Diphenylpropanetrione can be synthesized through various methods. One common synthetic route involves the bromination and hydrolysis of active methylene groups in diketones . Another method includes the condensation of this compound with active methylene compounds . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Diphenylpropanetrione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include permanganate for oxidation and dimethyl phosphite for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diphenylpropanetrione has various applications in scientific research:

Comparison with Similar Compounds

1,3-Diphenylpropanetrione is unique due to its tricarbonyl structure. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific chemical properties and applications.

Properties

IUPAC Name

1,3-diphenylpropane-1,2,3-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVBJUZEFSAYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279249
Record name 1,3-Diphenylpropanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-75-4
Record name 643-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylpropanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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